molecular formula C25H48O4 B167169 Nonanedioic acid, diisooctyl ester CAS No. 26544-17-2

Nonanedioic acid, diisooctyl ester

Cat. No. B167169
CAS RN: 26544-17-2
M. Wt: 412.6 g/mol
InChI Key: CYNJQGPDCDNZBL-UHFFFAOYSA-N
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Description

Nonanedioic acid, diisooctyl ester, also known as Diisooctyl azelate, is a chemical compound with the formula C25H48O4 . It contains a total of 76 bonds; 28 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .


Molecular Structure Analysis

The molecular structure of Nonanedioic acid, diisooctyl ester, consists of 48 Hydrogen atoms, 25 Carbon atoms, and 4 Oxygen atoms . It contains a total of 76 bonds; 28 non-H bonds, 2 multiple bonds, 22 rotatable bonds, 2 double bonds, and 2 ester(s) (aliphatic) .


Chemical Reactions Analysis

Esters, such as Nonanedioic acid, diisooctyl ester, typically undergo reactions like hydrolysis, which is the splitting with water. The hydrolysis of esters is catalyzed by either an acid or a base .


Physical And Chemical Properties Analysis

Nonanedioic acid, diisooctyl ester, is a chemical compound with the formula C25H48O4 . Esters are polar compounds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .

Scientific Research Applications

Biotechnological Routes and Green Chemistry

Biotechnological processes are being explored for producing valuable chemicals from biomass, including various esters. These routes offer greener alternatives to traditional chemical synthesis by utilizing renewable resources and reducing environmental impact. Lactic acid, produced via fermentation, serves as a precursor for several chemicals, including esters, highlighting the potential of biotechnological methods in synthesizing ester compounds (Gao, Ma, & Xu, 2011).

Environmental Presence and Biological Activities of Phthalic Acid Esters

Research on phthalic acid esters (PAEs) reveals their widespread use as plasticizers, leading to environmental contamination. Some PAEs are naturally occurring in plants and microorganisms, suggesting biosynthesis pathways. The study of PAEs' environmental and biological effects could provide insights into managing and potentially harnessing esters like "Nonanedioic acid, diisooctyl ester" for beneficial uses, given their structural similarities (Huang et al., 2021).

Non-Isocyanate Polyurethanes from Esters

Advancements in the synthesis of non-isocyanate polyurethanes, using esters as key intermediates, demonstrate the utility of esters in producing environmentally friendly polymers. Such polymers offer advantages like solvent-free synthesis and resistance to chemical degradation, underscoring the potential applications of "Nonanedioic acid, diisooctyl ester" in creating sustainable materials (Rokicki, Parzuchowski, & Mazurek, 2015).

Analytical Methods for Esters in Food and Biological Samples

The development of analytical methods for detecting esters, including MCPD esters and glycidyl esters, in food and biological samples, is crucial for food safety and public health. Understanding the analytical techniques and their applications could be relevant for studying "Nonanedioic acid, diisooctyl ester," especially in assessing its presence and potential effects in various matrices (Crews et al., 2013).

Future Directions

The future directions of Nonanedioic acid, diisooctyl ester could involve its use in the production of biopolyesters . As the demand for sustainable and environmentally friendly materials increases, the use of such compounds in the production of biodegradable plastics could be a potential area of research and development.

properties

IUPAC Name

bis(6-methylheptyl) nonanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNJQGPDCDNZBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067221
Record name Diisooctyl azelate
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Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonanedioic acid, diisooctyl ester

CAS RN

106-03-6, 26544-17-2
Record name 1,9-Bis(6-methylheptyl) nonanedioate
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Record name Bis(6-methylheptyl) azelate
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Record name Nonanedioic acid, 1,9-diisooctyl ester
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Record name Nonanedioic acid, 1,9-diisooctyl ester
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Record name Diisooctyl azelate
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Record name Diisooctyl azelate
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